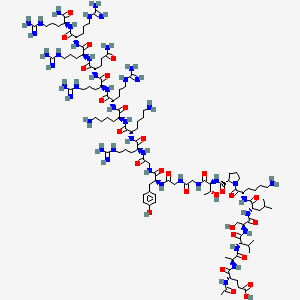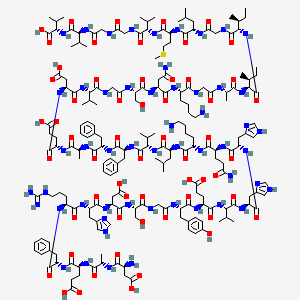
Murepavadin TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Murepavadin (TFA), a 14-amino-acid cyclic peptide, is a highly potent, specific antibiotic for the treatment of bacterial infections caused by Pseudomonas aeruginosa. Murepavadin (TFA) targets the lipopolysaccharide transport portin D .
Scientific Research Applications
Pharmacokinetics and Safety
Murepavadin TFA, a novel outer membrane protein-targeting antibiotic (OMPTA), has been studied for its pharmacokinetics and safety profile. In healthy male subjects, it showed consistent half-life, total clearance, and volume distribution across dose levels. It was well tolerated with generally mild and transient adverse events, indicating no dose-limiting toxicity (Wach, Dembowsky, & Dale, 2018).
Antimicrobial Activity
Murepavadin exhibits strong antimicrobial activity against Pseudomonas aeruginosa, including drug-resistant strains. It works by blocking the activity of the LptD protein, causing alterations in the outer membrane of P. aeruginosa. This action is significant in treating P. aeruginosa respiratory infections in cystic fibrosis patients (Díez-Aguilar et al., 2020).
Efficacy Against XDR Pseudomonas aeruginosa
Research has demonstrated murepavadin's potent activity against extensive drug-resistant (XDR) Pseudomonas aeruginosa isolates. It was found to be more effective than colistin, a commonly used antibiotic for these resistant strains, indicating its potential as a superior treatment option for hospital-acquired and ventilator-associated pneumonia (Sader et al., 2018).
Renal Function Impact
A study on the pharmacokinetics, tolerability, and safety of murepavadin in subjects with varying degrees of renal function impairment showed that its elimination is affected by renal function. This finding suggests the need for dose adjustment in subjects with impaired renal function, highlighting the importance of considering renal health in treatment planning (Dale et al., 2018).
Pharmacodynamics in Animal Models
Murepavadin has been studied in neutropenic mouse models to understand its pharmacodynamics. It effectively reduced the bacterial load in the lungs of infected mice, providing insights into the drug's efficacy and potential dosing strategies in humans (Melchers et al., 2019).
properties
Molecular Formula |
C₇₃H₁₁₂N₂₂O₁₆.C₂HF₃O₂ |
|---|---|
Molecular Weight |
1667.83 |
sequence |
One Letter Code: Cyclo(AS-d-Pro-PTWI-Dab-Orn-d-Dab-Dab-W-Dab-Dab) |
synonym |
POL7080 (TFA) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






